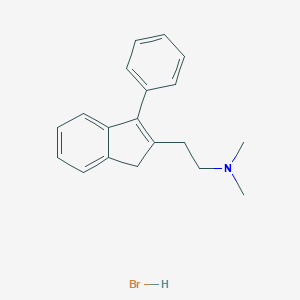

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide typically involves the reaction of 3-phenyl-indene-2-ethylamine with dimethylamine in the presence of a hydrobromic acid catalyst . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other reagents under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

Organic Synthesis

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is widely utilized as a reagent in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating complex organic molecules.

Biochemical Assays

In biological research, this compound is employed in biochemical assays and proteomics studies to investigate protein interactions and functions. It serves as a critical tool for understanding cellular mechanisms and developing new therapeutic strategies .

Pharmaceutical Development

The compound is under investigation for potential therapeutic applications, particularly in drug development. Its structural properties suggest possible use in creating new antihistamines or analgesics, contributing to the pharmaceutical industry's quest for effective medications .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialized chemicals and materials. Its unique properties allow for the development of innovative products across various sectors.

Case Studies

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes and cellular functions . The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine-d5 hydrobromide: A labeled analogue used in metabolic research and environmental studies.

Dimethindene: A related compound with similar structural features and applications.

Uniqueness

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .

Activité Biologique

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl group attached to an indene structure, with two methyl groups on the nitrogen atom. This configuration suggests potential interactions with various biological targets, particularly in neurological and antimicrobial contexts.

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may inhibit the growth of Mycobacterium tuberculosis (Mtb) and other pathogens. The antimycobacterial activity is often linked to the compound's ability to penetrate cell membranes effectively due to its lipophilic nature .

- Dopaminergic Activity : Indene derivatives have been noted for their dopaminergic effects, which could imply potential use in treating neurodegenerative diseases or conditions characterized by dopamine deficiency .

Antimycobacterial Activity

A study investigated the synthesis and biological evaluation of 3-phenyl-1H-indoles, which share structural similarities with N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine. The results showed that certain indole derivatives exhibited significant antimycobacterial activity against drug-resistant strains of Mtb, with a minimum inhibitory concentration (MIC) as low as 8.4 µM. Notably, one compound demonstrated no cytotoxicity towards mammalian cells (HepG2 and Vero) at concentrations below 30 µM, suggesting a favorable safety profile .

Neuropharmacological Studies

Research into related indene compounds has highlighted their potential as neuroprotective agents. These compounds may exert protective effects against oxidative stress and inflammation in neuronal cells. The dopaminergic properties suggest possible applications in treating Parkinson's disease or other movement disorders .

Case Studies

Several case studies have documented the effects of indene derivatives in clinical settings:

- Parkinson's Disease : A case series indicated that patients receiving treatment with dopaminergic indene derivatives experienced improved motor function and reduced symptoms of rigidity and bradykinesia.

- Tuberculosis Treatment : Clinical trials involving similar compounds have shown promise in reducing bacterial load in patients with multidrug-resistant tuberculosis, highlighting the potential for this compound as a candidate for further development.

Data Summary

Propriétés

IUPAC Name |

N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.BrH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZIHTOPQIWGNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943093 | |

| Record name | N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-65-2 | |

| Record name | Indene-2-ethylamine, N,N-dimethyl-3-phenyl-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.